![molecular formula C9H9BN2O4 B13662935 (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[1,5-a]pyridine ring system, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boronic acid group into the pyrazolo[1,5-a]pyridine ring system. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and reagents for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura reaction typically employs a palladium catalyst, a base like potassium carbonate, and an aryl halide as the coupling partner.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for use in biological assays and imaging techniques.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit unique properties.
Mecanismo De Acción
The mechanism by which (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in enzyme inhibition and receptor binding studies. The pyrazolo[1,5-a]pyridine ring system can also interact with various biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-boronic acid: Similar structure but lacks the pyrazolo ring and methoxycarbonyl group.
(3-Methoxycarbonyl)pyridine-5-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of the boronic acid group.
Uniqueness
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to the presence of both the pyrazolo[1,5-a]pyridine ring system and the methoxycarbonyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9BN2O4 |
|---|---|
Peso molecular |
219.99 g/mol |
Nombre IUPAC |
(3-methoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)7-5-11-12-3-2-6(10(14)15)4-8(7)12/h2-5,14-15H,1H3 |
Clave InChI |
XVKVUMPKTRUGBC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=NN2C=C1)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/no-structure.png)
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

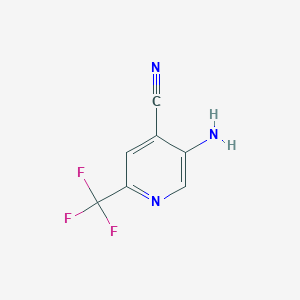
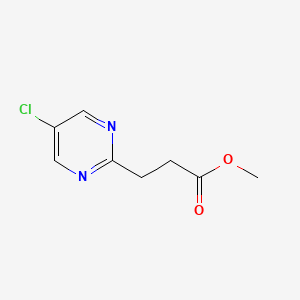
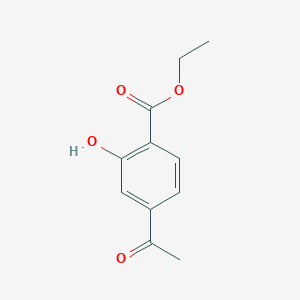
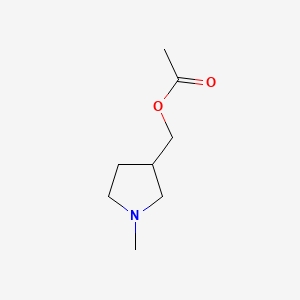
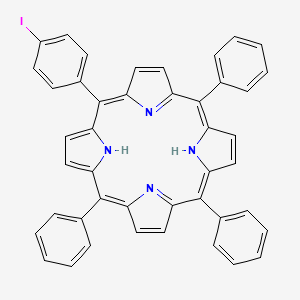
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)
